4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine

Lipophilicity Drug-likeness CNS penetration

4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine (CAS 918540-95-1) is a synthetic small molecule belonging to the ethynyl-bridged biphenyl-pyridine class. Its structure features a 3'-(trifluoromethoxy)-substituted biphenyl core linked via an ethynyl spacer to a 4-pyridinyl terminus.

Molecular Formula C20H12F3NO
Molecular Weight 339.3 g/mol
CAS No. 918540-95-1
Cat. No. B12608505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine
CAS918540-95-1
Molecular FormulaC20H12F3NO
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#CC3=CC=NC=C3
InChIInChI=1S/C20H12F3NO/c21-20(22,23)25-19-6-2-5-18(14-19)17-4-1-3-16(13-17)8-7-15-9-11-24-12-10-15/h1-6,9-14H
InChIKeyMOYHGLGLISUSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine (CAS 918540-95-1): Chemical Identity and Procurement Baseline


4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine (CAS 918540-95-1) is a synthetic small molecule belonging to the ethynyl-bridged biphenyl-pyridine class. Its structure features a 3'-(trifluoromethoxy)-substituted biphenyl core linked via an ethynyl spacer to a 4-pyridinyl terminus . The compound has the molecular formula C20H12F3NO, a molecular weight of 339.31 g/mol, a calculated LogP of 5.047, and a topological polar surface area (TPSA) of 22.12 Ų . This scaffold places it within the broader family of aryl-ethynyl-pyridine derivatives that have been explored as metabotropic glutamate receptor 5 (mGlu5) ligands and as versatile intermediates for further functionalization [1].

Why 4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine Cannot Be Replaced by Generic Analogs Without Risk of Functional Divergence


Within the aryl-ethynyl-pyridine chemical space, even minor positional or substituent alterations produce substantial shifts in physicochemical and pharmacological profiles. The compound's 3'-trifluoromethoxy substitution on the distal phenyl ring, combined with the 3-position ethynyl-pyridine connectivity on the biphenyl scaffold, creates a unique spatial and electronic arrangement that differs from both the classic 2-methyl-6-(phenylethynyl)pyridine (MPEP) series and the imidazole-containing CTEP class [1]. Specifically, the absence of a 2-methyl group on the pyridine, the use of a 4-pyridinyl (rather than 2-pyridinyl) attachment, and the meta-biphenyl bridge each influence molecular recognition at mGlu5 and alter lipophilicity-driven properties such as LogP (5.047) relative to CTEP [2]. Generic substitution with a simple 3-ethynyl-3'-(trifluoromethoxy)-1,1'-biphenyl precursor (CAS 1245642-03-8) would forfeit the pyridine nitrogen essential for hydrogen-bonding interactions, while swapping to a 4'-ethynyl positional isomer (4'-Ethynyl-3-(trifluoromethoxy)-1,1'-biphenyl) would reorient the ethynyl vector and potentially abolish target engagement altogether [3].

Quantitative Differentiation Evidence for 4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine (CAS 918540-95-1) Against Closest Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. mGlu5 Clinical Candidate CTEP

The target compound exhibits a calculated LogP of 5.047, placing it in a moderately lipophilic range typical of CNS-penetrant mGlu5 ligands . For comparison, the structurally related clinical-stage mGlu5 negative allosteric modulator CTEP (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine) incorporates a 2-chloro substituent and an imidazole ring, which together lower its LogP relative to the biphenyl-extended scaffold of the target compound [1]. This LogP differential suggests that the target compound provides a higher-lipophilicity starting point for lead optimization, which may be beneficial when appending polar functional groups that require lipophilicity compensation to maintain blood-brain barrier permeability.

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA): Differentiation from MPEP-Class mGlu5 Ligands

The target compound possesses a TPSA of 22.12 Ų , which is markedly lower than that of the prototypical mGlu5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). MPEP's pyridine nitrogen contributes a TPSA of approximately 12.9 Ų for the pyridine alone, but the overall scaffold of the target compound distributes polar surface area differently due to the biphenyl extension and the 4-pyridinyl (rather than 2-pyridinyl) connectivity. The low TPSA of the target compound suggests favorable passive membrane permeability, with the caveat that TPSA values below 60 Ų generally correlate with good oral absorption [1]. This low TPSA, combined with the absence of hydrogen-bond donors (HBD = 0) and a single hydrogen-bond acceptor (HBA = 1 from the pyridine nitrogen), positions the compound as a minimalist scaffold amenable to property-guided optimization.

TPSA Membrane permeability Drug design

Structural Differentiation: 3'-Trifluoromethoxy Biphenyl Scaffold vs. Simpler 3-Ethynyl-3'-(trifluoromethoxy)-1,1'-biphenyl Precursor

The target compound differs from its immediate synthetic precursor, 3-ethynyl-3'-(trifluoromethoxy)-1,1'-biphenyl (CAS 1245642-03-8, MW 262.23) [1], by the presence of a 4-pyridinyl group attached via the ethynyl bridge. This transformation converts a terminal alkyne building block (MW 262.23, C15H9F3O) into a heterocyclic final product (MW 339.31, C20H12F3NO) , adding 77.08 Da of molecular weight and introducing a nitrogen atom capable of serving as a hydrogen-bond acceptor, metal-coordination site, or quaternization handle. For procurement purposes, selecting the pyridine-terminated compound over the terminal-alkyne precursor eliminates one Sonogashira coupling step from downstream synthetic workflows, reducing both synthesis time and palladium-related purification burdens [2].

Sonogashira coupling Building block Synthetic versatility

Positional Isomer Differentiation: 3-Ethynyl-3'-trifluoromethoxy Biphenyl vs. 4'-Ethynyl Analog for Target Binding Topology

The target compound features ethynyl-pyridine attachment at the 3-position of the biphenyl core. In contrast, the positional isomer 4'-ethynyl-3-(trifluoromethoxy)-1,1'-biphenyl would place the ethynyl vector at the opposite end of the biphenyl axis. SAR studies on related mGlu5 ligands have demonstrated that the position of the ethynyl substituent on the central aromatic ring critically determines the angle of approach to the allosteric binding pocket; meta-substitution (as in the target compound) has been associated with negative allosteric modulation, whereas para-substitution can shift the pharmacological profile toward positive allosteric modulation or loss of activity [1][2]. Although no head-to-head binding data exist for this exact pair, the class-level SAR precedent makes a strong case that the 3-ethynyl connectivity is non-fungible with the 4'-ethynyl isomer for mGlu5-targeted applications.

Positional isomerism mGlu5 binding Structure-activity relationship

Molecular Weight-Adjusted Lipophilic Efficiency: Scaffold Comparison for Fragment-to-Lead Optimization

The target compound (MW 339.31, LogP 5.047) offers a higher molecular weight template compared to the minimal mGlu5 pharmacophore MPEP (MW 193.24). The biphenyl extension adds approximately 146 Da while increasing LogP by roughly 2–3 units versus MPEP (calculated LogP ~2.5–3.5) [1]. This property profile is relevant for fragment-to-lead campaigns: the compound's larger size provides additional vectors for substitution (positions on both phenyl rings and the pyridine) while its elevated LogP can be titrated downward by introducing polarity without compromising target affinity. For comparison, the mGlu5 clinical candidate CTEP (MW approximately 420) achieves its potency with a more complex imidazole-containing scaffold; the target compound's biphenyl-pyridine core represents a synthetically simpler alternative that retains the trifluoromethoxy pharmacophore [2].

Lipophilic ligand efficiency Fragment-based drug design Lead optimization

Absence of Direct Biological Potency Data: Explicit Disclosure of Evidence Gap

A comprehensive search of PubMed, BindingDB, ChEMBL, and the patent literature did not identify any published IC50, Ki, EC50, or in vivo efficacy data for this specific compound (CAS 918540-95-1) against any biological target [1][2]. This distinguishes it from closely related clinical-stage compounds such as CTEP (mGlu5 Ki in low nanomolar range) and preclinical tool compounds like MPEP (mGlu5 IC50 ~36 nM) [3][4]. The absence of bioactivity annotation indicates that this compound is primarily positioned as a synthetic intermediate or a scaffold for custom derivatization, rather than as a biologically validated probe. Procurement decisions must account for the need to generate de novo biological profiling data.

Data transparency Procurement risk Bioactivity gap

Recommended Procurement and Application Scenarios for 4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine (CAS 918540-95-1)


Medicinal Chemistry: mGlu5 Allosteric Modulator Lead Optimization Starting Point

The compound serves as a pre-functionalized scaffold for synthesizing focused libraries targeting the metabotropic glutamate receptor 5 (mGlu5) allosteric site. Its 3'-trifluoromethoxy-biphenyl core and 4-pyridinyl-ethynyl terminus position it as an analog of the MPEP/CTEP chemotypes, with the advantage of providing unsubstituted positions on both phenyl rings for further SAR exploration [1]. Compared to starting from 3-ethynyl-3'-(trifluoromethoxy)-1,1'-biphenyl, procuring this pre-coupled pyridine derivative eliminates one palladium-catalyzed coupling step per analog synthesized, accelerating library production timelines [2].

Chemical Biology: Click-Chemistry-Ready Probe with Latent Alkyne Reactivity

Although the ethynyl group in the target compound is internal (disubstituted alkyne), the scaffold can be further functionalized via Sonogashira coupling at halogenated positions introduced on the biphenyl or pyridine rings. The trifluoromethoxy group serves as a metabolically stable 19F NMR reporter tag, enabling in-cell NMR tracking studies without the metabolic liability associated with methoxy substituents [1]. This property is absent in non-fluorinated biphenyl-ethynyl-pyridine analogs.

Materials Science: Liquid Crystal Intermediate with Fluoro-Substituted Mesogenic Core

Biphenyl-ethynyl-pyridine compounds bearing terminal trifluoromethoxy groups have been described in the patent literature as components of liquid crystalline compositions, where the trifluoromethoxy group imparts favorable dielectric anisotropy and the ethynyl bridge provides structural rigidity [1]. The target compound's combination of a 4-pyridinyl terminus (capable of coordination to metal ions or hydrogen bonding) and a 3'-trifluoromethoxy-biphenyl core may offer differentiated mesomorphic behavior compared to simpler 4-alkyl-substituted analogs [2].

Synthetic Methodology Development: Benchmark Substrate for Trifluoromethoxylation Reaction Optimization

The compound's well-defined structure, commercial availability (via specialty chemical suppliers), and the presence of the challenging OCF3 group make it a suitable benchmark substrate for developing and benchmarking new trifluoromethoxylation methodologies [1]. Unlike simpler OCF3-pyridines, the biphenyl extension provides UV chromophore for HPLC monitoring without introducing additional reactive functional groups that could interfere with reaction optimization.

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